molecular formula C14H22O B1582384 Precyclemone B CAS No. 52474-60-9

Precyclemone B

Cat. No.: B1582384
CAS No.: 52474-60-9
M. Wt: 206.32 g/mol
InChI Key: MBVBLQFHVRGNLW-UHFFFAOYSA-N
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Description

Precyclemone B is an organic compound with the molecular formula C13H20O. It is a derivative of cyclohexene, featuring a carboxaldehyde group and a complex side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Precyclemone B, also known as 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde, is primarily used as a fragrance ingredient . Its primary targets are olfactory receptors, which are responsible for the sense of smell .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This interaction results in the perception of a clean, tenacious, and ozone note with aldehydic warmth and diffusion .

Biochemical Pathways

It is known that the compound works as a booster for fragrances requiring a fresh outdoors effect . This suggests that it may interact with multiple biochemical pathways involved in olfaction.

Pharmacokinetics

It is known to be inherently biodegradable . It shows substantivity for more than 48 hours, indicating that it has good absorption and retention properties

Result of Action

The molecular and cellular effects of this compound’s action result in the perception of a specific fragrance. It imparts a low heart and medium top note impact of fragrance . This means that the scent of this compound is most noticeable a while after it is first smelled, and it lingers for a significant amount of time.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It offers good performance and good to moderate stability in soaps, fine fragrances, AP deodorants, and shampoos . This suggests that it is stable in a variety of pH environments and can retain its scent in the presence of other chemicals found in these products.

Preparation Methods

The synthesis of Precyclemone B can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with appropriate aldehydes under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.

Scientific Research Applications

Precyclemone B has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to Precyclemone B include:

These compounds share structural similarities but differ in their specific functional groups and side chains, leading to unique properties and applications.

Properties

IUPAC Name

1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-12(2)6-4-7-13-8-5-9-14(3,10-13)11-15/h6,8,11H,4-5,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVBLQFHVRGNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCCC(C1)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866266
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52474-60-9
Record name Precyclemone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52474-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Precyclemone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052474609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRECYCLEMONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J28HO9G580
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Precyclemone B undergo metabolic degradation in rainbow trout?

A1: Yes, the research indicates that this compound is metabolized in rainbow trout. The study utilized in vitro assays with trout S9 cell fractions and cryopreserved hepatocytes to assess the metabolic stability of various fragrance materials, including this compound. The results showed that this compound underwent enzymatic degradation in these systems [].

Q2: How does the metabolic rate of this compound impact its bioconcentration factor (BCF) in rainbow trout?

A2: Even relatively slow rates of metabolism can significantly influence a chemical's bioconcentration factor. The study demonstrated that the metabolism of this compound in rainbow trout directly affects its estimated BCF. This highlights the importance of considering metabolic processes when predicting the bioaccumulation potential of fragrance materials like this compound in aquatic organisms [].

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